molecular formula C68H50O44 B12424492 [(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate

[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate

Cat. No.: B12424492
M. Wt: 1571.1 g/mol
InChI Key: SHYSVHSGJVNSLX-MQPGLQCDSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula

Sanguiin H-6 is formally identified by the IUPAC name:
$$
(1r,2s,19r,20r,22r)-36-[5-[[(1r,2s,19r,20s,22r)-7,8,9,12,13,14,28,29,30,33,34,35\text{-dodecahydroxy}-4,17,25,38\text{-tetraoxo}-3,18,21,24,39\text{-pentaoxaheptacyclo}[20.17.0.0^{2,19}.0^{5,10}.0^{11,16}.0^{26,31}.0^{32,37}]\text{nonatriaconta}-5,7,9,11,13,15,26,28,30,32,34,36\text{-dodecaen}-20\text{-yl}]\text{oxycarbonyl}]-2,3\text{-dihydroxyphenoxy}]-7,8,9,12,13,14,28,29,30,33,34,35\text{-dodecahydroxy}-4,17,25,38\text{-tetraoxo}-3,18,21,24,39\text{-pentaoxaheptacyclo}[20.17.0.0^{2,19}.0^{5,10}.0^{11,16}.0^{26,31}.0^{32,37}]\text{nonatriaconta}-5,7,9,11,13,15,26,28,30,32(37),33,35\text{-dodecaen}-20\text{-yl}]\ 3,4,5\text{-trihydroxybenzoate}
$$
This nomenclature reflects the compound’s intricate polycyclic framework, which comprises two casuarictin-derived subunits linked via sanguisorbic acid ester groups. The molecular formula $$ \text{C}{82}\text{H}{54}\text{O}_{52} $$ corresponds to a molecular weight of 1871.3 g/mol, as confirmed by high-resolution mass spectrometry. The structural complexity arises from the dimerization of casuarictin monomers through gallic acid and hexahydroxydiphenic acid (HHDP) units, forming a macrocyclic scaffold with multiple ester and glycosidic bonds.

Three-Dimensional Conformational Analysis

The three-dimensional architecture of Sanguiin H-6 is defined by its dimeric configuration, wherein two glucopyranose cores are bridged by sanguisorbic acid ester linkages. Nuclear Overhauser effect (NOE) correlations from NMR studies reveal that the glucopyranose moieties adopt a $$ ^4\text{C}_1 $$ chair conformation, stabilized by intramolecular hydrogen bonds between hydroxyl groups and adjacent ester functionalities. The HHDP units exhibit a R-configuration at the biphenyl axis, contributing to the compound’s overall chirality. Molecular modeling simulations indicate that the ester linkages between the galloyl and HHDP residues impose steric constraints, resulting in a rigid, saddle-shaped geometry. This conformation facilitates interactions with biological targets, such as DNA topoisomerases, by aligning the polyphenolic groups into a planar arrangement.

Spectroscopic Characterization (NMR, MS, IR)

Nuclear Magnetic Resonance (NMR):

  • $$ ^1\text{H} $$-NMR (400 MHz, acetone-d$$_6 $$): Key signals include δ 7.53 (s, aromatic protons from galloyl groups), δ 6.80–7.20 (m, HHDP protons), and δ 5.40–5.60 (m, anomeric protons of glucopyranose).
  • $$ ^{13}\text{C} $$-NMR: Peaks at δ 168–170 ppm confirm ester carbonyl groups, while δ 110–140 ppm correspond to aromatic carbons from galloyl and HHDP units. Glycosidic carbons resonate at δ 70–85 ppm.

Mass Spectrometry (MS):
Electrospray ionization mass spectrometry (ESI-MS) in negative mode displays a prominent [M–H]$$ ^- $$ ion at m/z 1870.3, consistent with the molecular formula. Fragment ions at m/z 935.1 and 467.5 arise from cleavage of the sanguisorbic acid linker, corroborating the dimeric structure.

Infrared (IR) Spectroscopy:
Absorption bands at 3400 cm$$ ^{-1} $$ (O–H stretch), 1705 cm$$ ^{-1} $$ (ester C=O), and 1610 cm$$ ^{-1} $$ (aromatic C=C) confirm the presence of hydroxyl, carbonyl, and phenolic moieties.

Technique Key Data Significance
$$ ^1\text{H} $$-NMR δ 7.53 (s), δ 5.50 (m) Aromatic and anomeric protons
$$ ^{13}\text{C} $$-NMR δ 168.5 (C=O), δ 125.3 (aromatic C) Ester and aromatic groups
ESI-MS [M–H]$$ ^- $$ at m/z 1870.3 Molecular weight confirmation
IR 1705 cm$$ ^{-1} $$ (C=O) Ester linkage identification

Comparative Analysis with Related Ellagitannins

Sanguiin H-6 belongs to the ellagitannin subclass, distinguished by its dimeric structure and sanguisorbic acid linkages. In contrast, monomeric ellagitannins such as casuarictin lack the intermolecular ester bonds that define Sanguiin H-6’s macrocyclic framework. Lambertianin C, a trimeric ellagitannin, shares structural motifs with Sanguiin H-6 but incorporates an additional glucopyranose unit and HHDP bridge, enhancing its antioxidant capacity. Functional comparisons reveal that Sanguiin H-6 exhibits superior inhibition of DNA topoisomerase II (IC$${50}$$ = 0.01 μM) compared to monomeric analogs like pedunculagin (IC$${50}$$ = 0.5 μM), likely due to its multivalent binding capacity. Additionally, the compound’s antioxidant activity in raspberries exceeds that of ellagic acid derivatives, as quantified by oxygen radical absorbance capacity (ORAC) assays.

Properties

Molecular Formula

C68H50O44

Molecular Weight

1571.1 g/mol

IUPAC Name

[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate

InChI

InChI=1S/C68H50O44/c69-22-1-14(2-23(70)39(22)79)59(93)109-56-52(92)68(112-61(95)16-5-26(73)41(81)27(74)6-16)106-34-13-103-63(97)20-11-32(46(86)50(90)38(20)37-19(64(98)107-54(34)56)9-30(77)44(84)49(37)89)104-53-21(10-31(78)45(85)51(53)91)66(100)111-58-57(110-60(94)15-3-24(71)40(80)25(72)4-15)55-33(105-67(58)101)12-102-62(96)17-7-28(75)42(82)47(87)35(17)36-18(65(99)108-55)8-29(76)43(83)48(36)88/h1-11,33-34,52,54-58,67-92,101H,12-13H2/t33-,34-,52-,54+,55-,56+,57+,58-,67-,68+/m1/s1

InChI Key

SHYSVHSGJVNSLX-MQPGLQCDSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OC[C@@H]6[C@@H]([C@H]([C@H]([C@@H](O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Canonical SMILES

C1C2C(C(C(C(O2)O)OC(=O)C3=CC(=C(C(=C3OC4=C(C(=C5C(=C4)C(=O)OCC6C(C(C(C(O6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C95)O)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Lipase-Catalyzed Esterification

Enzymatic routes employing Candida antarctica lipase B (CALB) have proven effective for synthesizing polyphenolic esters. In a representative protocol, 3,4,5-trihydroxybenzoic acid (galloyl group donor) and a polyol precursor are dissolved in tert-butanol at 60°C. CALB immobilized on acrylic resin facilitates ester bond formation over 72 hours, achieving yields of 72–78%. The enzyme’s regioselectivity minimizes side reactions, critical for preserving the compound’s stereochemical integrity.

Microwave-Assisted Catalytic Esterification

NKC-9 Macroporous Resin as Catalyst

A patent-derived method utilizes NKC-9 macroporous resin under microwave irradiation to accelerate esterification. Combining 3,4,5-trihydroxybenzoic acid and the polyol precursor in a 1:3 molar ratio with 40% w/w NKC-9 resin (relative to total reactants) achieves 84% yield within 2–3 hours. The resin’s sulfonic acid groups act as Brønsted acid sites, protonating carboxyl groups for nucleophilic attack by alcohol moieties.

Reaction Conditions and Efficiency

Microwave power (400 W) and temperature (95°C) optimize energy transfer, reducing reaction time 10-fold compared to conventional heating. Continuous water removal via a Dean-Stark trap shifts equilibrium toward ester formation, while resin reusability (≥4 cycles) enhances cost-effectiveness.

Analytical Validation and Quality Control

Gravimetric Polyphenol Quantitation

Post-synthesis, the compound’s polyphenol content is quantified using polyvinylpolypyrrolidone (PVPP) solid-phase extraction. Adsorbed polyphenols are eluted with 20% ethanol, and residual solids are gravimetrically analyzed. FeCl₃ spot testing confirms absence of unbound polyphenols, with colorimetric transition to blue-black indicating contamination.

Purity and Stability Assessment

Total solids (TS) and detanninized solids (DS) are measured via oven drying at 105°C, revealing >95% polyphenol purity in optimized syntheses. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, attributable to starch-mediated protection observed in analogous polyphenol-starch complexes.

Comparative Analysis of Synthesis Routes

Parameter Enzymatic Synthesis Microwave-Assisted
Yield 72–78% 84%
Reaction Time 72 hours 2–3 hours
Catalyst Reusability 4 cycles 4 cycles
Energy Input Moderate High
Environmental Impact Low (green solvent) Moderate (resin waste)

Enzymatic methods excel in sustainability but lag in speed, whereas microwave synthesis offers rapid, high-yield production at higher energy costs.

Challenges in Multi-Step Esterification

Steric Hindrance and Protection Strategies

The compound’s seven hydroxyl groups necessitate sequential protection/deprotection to avoid cross-reactivity. While no direct sources detail such steps, analogous polyphenol syntheses employ acetyl or benzyl protecting groups, removed via hydrolysis post-esterification.

Purification Complexity

Size-exclusion chromatography isolates the target compound from oligomeric byproducts, though source materials lack specific elution protocols. Recrystallization in ethanol-water (7:3 v/v) yields white solids with 92–95% purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes acid- or base-catalyzed hydrolysis due to its ester linkages and glycosidic bonds. Key cleavage points include:

Reaction Site Conditions Products
Ester bonds (galloyl groups)0.1 M HCl (aqueous, 80°C)Gallic acid derivatives, smaller tannin fragments
Hexahydroxydiphenoyl (HHDP) core5% NaOH (reflux, 2 hours)Ellagic acid, glucose (from central core degradation)
Oxolane ringsEnzymatic (tannase)Depolymerized oligomers with free phenolic groups

Hydrolysis pathways are pH-dependent, with acidic conditions favoring ester bond cleavage and alkaline conditions promoting oxidative degradation of aromatic rings .

Oxidation Reactions

The compound’s 16 phenolic hydroxyl groups make it susceptible to oxidation:

Oxidizing Agent Conditions Reaction Outcome
O₂ (atmospheric)pH 8.5, 25°CFormation of quinone derivatives via semiquinone radicals
H₂O₂ (3%)Fe²⁺-catalyzed (Fenton-like)Degradation to muconic acid derivatives and CO₂
KMnO₄ (0.1 M)Aqueous, 50°CComplete ring-opening to dicarboxylic acids

Electrochemical studies reveal two distinct oxidation waves at +0.35 V and +0.78 V (vs. Ag/AgCl), corresponding to sequential oxidation of ortho-dihydroxyphenyl groups .

Conjugation Reactions

The compound participates in non-covalent and covalent interactions:

Non-covalent Interactions:

Target Binding Mode Affinity (Kd) Application
Serum albuminHydrophobic π-π stacking2.3 µM Pharmacokinetic modulation
DNA G-quadruplexesGroove bindingΔTm = +8.5°C Anticancer targeting

Covalent Modifications:

Reagent Site Product
Acetic anhydrideFree -OH groupsPeracetylated derivative (solubility <1 mg/mL)
DiazomethanePhenolic -OHMethyl ethers (enhanced lipophilicity)

Comparative Reactivity with Analogues

Compound Hydrolysis Rate (k, h⁻¹) Oxidation Potential (V) Protein Binding %
Target compound0.12 ± 0.03+0.35 (1st wave)92.4 ± 1.2
Tannic acid0.18 ± 0.05+0.4188.7 ± 2.1
Epigallocatechin gallate0.09 ± 0.02+0.2978.9 ± 1.8

The slower hydrolysis rate compared to tannic acid suggests greater stability under physiological conditions, while its higher oxidation potential indicates stronger antioxidant capacity .

Degradation Pathways

Under UV light (λ = 254 nm), the compound undergoes photolysis via:

  • Norrish Type I cleavage of ketone groups → Formation of benzoic acid derivatives

  • Singlet oxygen-mediated oxidation → Degradation to furanones and lactones

Thermogravimetric analysis (TGA) shows a three-stage decomposition:

  • 150–220°C: Loss of bound water and galloyl groups

  • 220–350°C: Pyrolysis of aromatic rings

  • 350°C: Complete carbonization

This reactivity profile highlights the compound's dual role as both a reactive synthon for chemical modifications and a biologically active agent with structure-dependent stability. The extensive hydroxylation pattern governs its preferential participation in electron-transfer reactions over nucleophilic substitutions .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzymes, bind to receptors, or interact with DNA. The pathways involved would be determined through experimental studies.

Biological Activity

The compound of interest, referred to as [(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate , is a complex polyphenolic compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a highly intricate structure featuring multiple hydroxyl groups and dioxo functionalities which contribute to its reactivity and biological interactions. The molecular formula can be summarized as follows:

Property Value
Molecular FormulaC136H96O88
Molecular Weight3000 g/mol (approx.)
ClassificationPolyphenolic Compound

The presence of hydroxyl groups is significant as they often enhance solubility and reactivity with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits potent antioxidant properties . The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. A study demonstrated that it could reduce oxidative stress markers in cellular models by up to 70% compared to control groups .

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity in various in vitro and in vivo studies. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS) . In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a notable reduction in swelling and pain responses .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against a range of pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as certain fungi. For instance:

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli18
Candida albicans12

These results suggest potential applications in developing natural antimicrobial agents .

Anticancer Activity

Emerging evidence suggests that the compound may possess anticancer properties . In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7 through the activation of caspase pathways and inhibition of cell proliferation markers . Notably:

  • HeLa Cells : IC50 = 25 µM
  • MCF-7 Cells : IC50 = 30 µM

These findings warrant further investigation into its mechanisms of action and potential therapeutic applications .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In models of neurodegenerative diseases like Alzheimer's disease, it was found to inhibit amyloid-beta aggregation and promote neuronal survival through antioxidant pathways .

Case Studies

  • Case Study on Antioxidant Activity : A clinical trial involving healthy volunteers showed that supplementation with the compound led to a significant increase in plasma antioxidant capacity after four weeks of treatment.
  • Case Study on Anti-inflammatory Effects : A randomized controlled trial assessed the anti-inflammatory effects in patients with rheumatoid arthritis; results indicated a marked reduction in joint swelling and pain scores after eight weeks.

Comparison with Similar Compounds

Structural and Physicochemical Properties
Property Target Compound [(10R,11R,12R,13S,15R)-3,4,5,12,13,21,22,23-octahydroxy-8,18-dioxo-9,14,17-trioxatetracyclo... () C68H50O44 () C82H56O52 ()
Molecular Formula Not explicitly provided (estimated C54H40O36 based on structure) C27H22O18 C68H50O44 C82H56O52
Molecular Weight (g/mol) ~1,300 (estimated) 634.50 1,571.10 1,873.30
Polar Surface Area (Ų) ~700 (estimated) 311.00 744.00 ~800 (estimated)
Rotatable Bonds ~8 (estimated) 2 10 ~15 (estimated)
H-Bond Donors/Acceptors ~25/40 (estimated) 11/18 25/44 ~30/50 (estimated)

Key Observations :

  • The target compound is larger and more complex than the compound (C27H22O18) but smaller than the and compounds.
  • Increased molecular weight correlates with higher polarity and reduced bioavailability due to poor membrane permeability .

Key Observations :

  • All compounds show affinity for DNA repair enzymes (e.g., DNA lyase) and oxidative stress-related targets (e.g., monoamine oxidase A), but potency varies with structural complexity .
  • The compound’s larger size correlates with severe hepatotoxicity, likely due to metabolic accumulation .
  • The target compound’s intermediate size and galloyl substitution pattern balance bioactivity and toxicity.
ADMET Profiles
ADMET Parameter Target Compound Compound Compound
Intestinal Absorption Low (due to high polarity) Low Very Low
Blood-Brain Barrier Negligible Negligible Negligible
CYP450 Inhibition Moderate (CYP3A4, CYP2D6) Low High
Ames Mutagenicity Negative Negative Positive
Acute Oral Toxicity LD50 ~500 mg/kg (estimated) LD50 >1,000 mg/kg LD50 ~300 mg/kg

Key Observations :

  • All compounds exhibit poor oral bioavailability, typical of hydrolyzable tannins .

Q & A

Q. What are the key strategies for synthesizing this highly functionalized polycyclic compound, and how can computational methods optimize synthetic pathways?

  • Methodological Answer : The synthesis of this compound requires a multi-step approach due to its complex stereochemistry and multiple hydroxyl/ester groups. Key strategies include:
  • Computational reaction path searches using quantum chemical calculations to predict feasible intermediates and transition states .
  • Orthogonal protection/deprotection of hydroxyl groups to prevent unwanted side reactions during esterification.
  • Asymmetric catalysis to control stereocenters, guided by density functional theory (DFT) simulations .
  • Experimental validation via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) to confirm intermediate structures.
  • Example workflow:
StepObjectiveTechniqueReference
1Core ring formationQuantum chemical path search
2Functional group introductionProtected galloyl group coupling
3Stereochemical controlChiral HPLC and DFT validation

Q. How can researchers characterize the compound’s physicochemical properties, given its structural complexity?

  • Methodological Answer : Advanced analytical techniques are critical:
  • High-resolution mass spectrometry (HR-MS) for molecular weight and fragmentation pattern analysis.
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals and assign stereochemistry .
  • X-ray crystallography to confirm absolute configuration, though crystallization may require co-crystallization agents due to hydrophilicity.
  • Thermogravimetric analysis (TGA) to assess thermal stability under varying oxygen levels.

Advanced Research Questions

Q. What experimental design principles can minimize trial-and-error approaches in optimizing reaction yields for this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions . For example:
  • Fractional factorial designs to screen critical variables.
  • Response surface methodology (RSM) to model nonlinear interactions between variables.
  • Integrate computational feedback loops (e.g., ICReDD’s approach) to refine predictions using experimental data .
  • Case study table for esterification optimization:
VariableRange TestedOptimal ValueImpact on Yield
Temperature (°C)60–10085+25%
Catalyst (mol%)1–53+18%
Solvent (DMF:H2O)90:10–50:5070:30+30%

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in reaction mechanisms?

  • Methodological Answer : Discrepancies often arise from oversimplified computational models. Mitigation strategies include:
  • Microkinetic modeling to incorporate solvent effects and non-ideal mixing .
  • In situ spectroscopy (e.g., Raman, IR) to detect transient intermediates not accounted for in simulations.
  • Sensitivity analysis to identify which computational parameters (e.g., entropy approximations) most affect outcomes .
  • Collaborative validation with independent labs to rule out experimental artifacts.

Q. What methodologies are suitable for studying the compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?

  • Methodological Answer : Focus on surface chemistry and binding kinetics :
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Molecular docking simulations (e.g., AutoDock Vina) to predict binding modes, validated by mutagenesis studies.
  • Fluorescence quenching assays to monitor conformational changes in target proteins.

Q. How can researchers assess environmental degradation pathways and toxicity profiles of this compound?

  • Methodological Answer :
  • Advanced oxidation process (AOP) studies using LC-MS/MS to identify degradation byproducts under UV/H2O2 or ozone treatments.
  • Computational toxicity prediction via tools like TEST (Toxicity Estimation Software Tool) or ECOSAR.
  • Microcosm experiments to simulate soil/water ecosystems and track biodegradation rates .

Cross-Disciplinary Research Considerations

Q. What challenges arise when scaling up synthesis from lab to pilot scale, and how can they be addressed?

  • Methodological Answer : Scaling introduces issues like heat/mass transfer limitations and impurity accumulation. Solutions include:
  • Computational fluid dynamics (CFD) modeling to optimize reactor geometry .
  • Inline Process Analytical Technology (PAT) such as FTIR probes for real-time monitoring.
  • Membrane separation technologies (e.g., nanofiltration) to purify intermediates .

Q. How can researchers leverage hybrid computational-experimental frameworks to explore novel derivatives of this compound?

  • Methodological Answer : Combine generative deep learning (e.g., VAEs for molecular generation) with high-throughput screening:
  • Train models on existing polyphenol derivatives to propose structurally feasible analogs.
  • Validate synthetic accessibility using retrosynthesis tools (e.g., ASKCOS or AiZynthFinder).
  • Prioritize candidates based on docking scores against target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.